

In-Depth Technical Guide: The Kinase Selectivity Profile of DDR-TRK-1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **DDR-TRK-1**, a potent chemical probe for the Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs). This document details its inhibitory activity against its primary targets and a broad panel of kinases, outlines the experimental methodologies used for these characterizations, and visualizes the relevant signaling pathways.

Quantitative Kinase Selectivity Profile

DDR-TRK-1 has been extensively profiled to determine its potency and selectivity across the human kinome. The following tables summarize the quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Biochemical Potency of DDR-TRK-1

This table presents the half-maximal inhibitory concentrations (IC50) of **DDR-TRK-1** against its primary kinase targets as determined by a radiometric assay.



an ATP concentration of 10 μ M.[1]

| Kinase Target | IC50 (nM) |
|--|-----------|
| DDR1 | 27 |
| DDR2 | 4.5 |
| TRKA | 43 |
| TRKB | 3.6 |
| TRKC | 2.9 |
| Data from a radiometric assay performed with | |

Table 2: Cellular Target Engagement of DDR-TRK-1 in NanoBRET™ Assays

This table summarizes the cellular potency of **DDR-TRK-1** in NanoBRET™ Target Engagement assays, which measure the ability of the compound to bind to its target kinases within a live cellular environment.

| Kinase Target | Cellular IC50 (nM) |
|---------------|--------------------|
| DDR1 | 104 |
| DDR2 | 175 |
| TRKA | 448 |
| TRKB | 142 |

Table 3: Dissociation Constants (Kd) and Selectivity of DDR-TRK-1

This table provides the dissociation constants (Kd) for **DDR-TRK-1** against its primary targets and key off-targets, offering a measure of binding affinity. The data is derived from a broad kinase screen.



| Kinase Target | Kd (nM) |
|-----------------|---------|
| Primary Targets | |
| DDR1 | 4.7 |
| TRKB | 22 |
| TRKC | 18 |
| TRKA | 100 |
| Off-Targets | |
| CDK11 | 370 |
| MUSK | 530 |
| ЕРНА8 | 550 |

DDR-TRK-1 is highly selective, showing minimal activity against a large panel of 461 additional kinases when screened at a concentration of 1 μ M.[2] The closest off-target with significant binding is CDK11.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Biochemical Kinase Assay

The in vitro inhibitory activity of **DDR-TRK-1** against DDR1, DDR2, TRKA, TRKB, and TRKC was determined using a radiometric assay format.

- Kinases: Recombinant human kinase domains of DDR1, DDR2, TRKA, TRKB, and TRKC.
- Substrate: Specific peptide or protein substrates for each kinase.
- ATP: The concentration of ATP was maintained at 10 μM.
- · Protocol:



- The kinase, substrate, and DDR-TRK-1 (at various concentrations) were incubated in a reaction buffer.
- The kinase reaction was initiated by the addition of [γ-33P]ATP.
- The reaction mixture was incubated at a controlled temperature to allow for substrate phosphorylation.
- The reaction was stopped, and the phosphorylated substrate was separated from the residual [y-33P]ATP, typically by spotting onto a filter membrane.
- The amount of incorporated radioactivity on the filter was quantified using a scintillation counter.
- IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The cellular target engagement of **DDR-TRK-1** was quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay.

- Cell Line: HEK293 cells were used for transient expression of the kinase-NanoLuc® fusion proteins.
- · Reagents:
 - Plasmids encoding N- or C-terminal fusions of the target kinases (DDR1, DDR2, TRKA, TRKB) with NanoLuc® luciferase.
 - NanoBRET™ K-4 tracer.
 - NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- Protocol:
 - HEK293 cells were transiently transfected with the respective kinase-NanoLuc® fusion vector.



- Transfected cells were seeded into 96-well plates.
- Cells were treated with the NanoBRET™ Tracer K-4 and varying concentrations of DDR-TRK-1.
- The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added to the wells.
- The BRET signal, generated by energy transfer from the NanoLuc® donor to the tracer acceptor when bound to the target kinase, was measured on a suitable plate reader.
- The displacement of the tracer by **DDR-TRK-1** results in a decrease in the BRET signal, from which IC50 values were determined.

KINOMEscan® Selectivity Profiling

The broad kinase selectivity of **DDR-TRK-1** was assessed using the KINOMEscan® platform, a competition binding assay.

- Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The
 amount of kinase bound to the solid support is quantified by gPCR of the DNA tag.
- Kinase Panel: A comprehensive panel of 468 kinases (scanMAX) was utilized for the screening.
- Protocol:
 - A solution of **DDR-TRK-1** was incubated with a panel of DNA-tagged kinases.
 - The kinase-inhibitor mixtures were then exposed to an immobilized, broad-spectrum kinase inhibitor.
 - Kinases not bound by **DDR-TRK-1** will bind to the immobilized inhibitor and be captured on a solid support.
 - The amount of each kinase captured was quantified by qPCR.



 The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) were determined from dose-response curves.

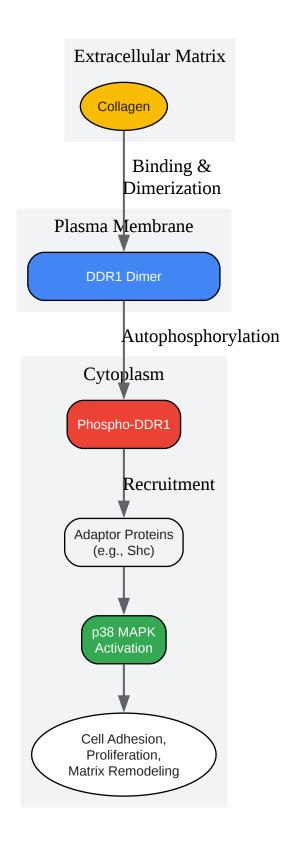
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the workflow of the KINOMEscan® assay.

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, proliferation, and matrix remodeling. A key pathway involves the activation of p38 MAPK.





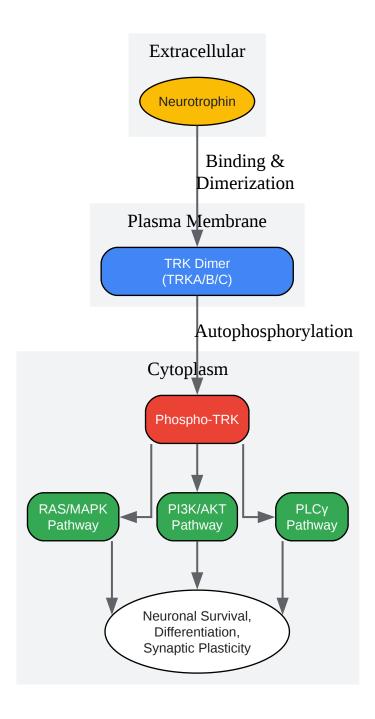
Click to download full resolution via product page

DDR1 Signaling Pathway Activation



TRK Signaling Pathway

Neurotrophin binding to TRK receptors leads to their dimerization and autophosphorylation, activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCy cascades, which are crucial for neuronal survival and differentiation.



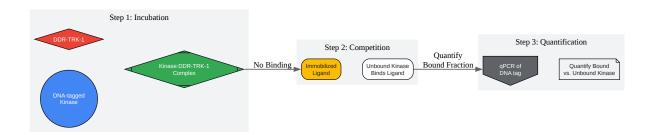
Click to download full resolution via product page



TRK Receptor Signaling Cascades

KINOMEscan® Experimental Workflow

This diagram illustrates the competitive binding principle of the KINOMEscan® assay used for determining the selectivity of **DDR-TRK-1**.



Click to download full resolution via product page

KINOMEscan® Assay Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Kinase Selectivity Profile
 of DDR-TRK-1]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10772507#ddr-trk-1-s-kinase-selectivity-profile]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com